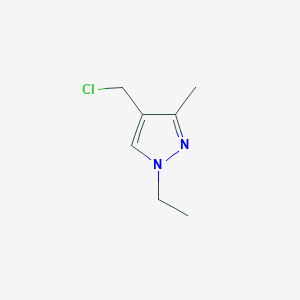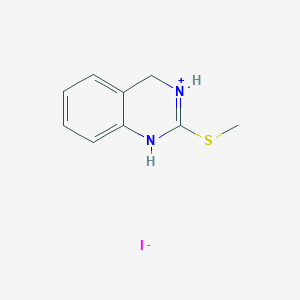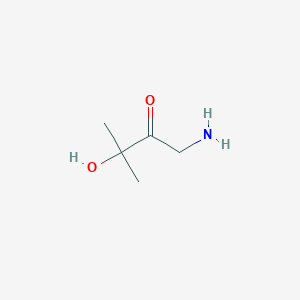
1-Amino-3-hydroxy-3-methylbutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-hydroxy-3-methylbutan-2-one is an organic compound with the molecular formula C5H11NO2. It is a versatile molecule that finds applications in various fields, including pharmaceuticals, biochemistry, and organic synthesis. The compound is characterized by the presence of an amino group, a hydroxyl group, and a ketone functional group, making it a valuable intermediate in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Amino-3-hydroxy-3-methylbutan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-hydroxy-3-methylbutan-2-one with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed, and the product is extracted and purified through distillation or crystallization techniques. The use of automated systems ensures consistent quality and high yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-3-hydroxy-3-methylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-hydroxy-3-methylbutanoic acid.
Reduction: Formation of 1-amino-3-hydroxy-3-methylbutanol.
Substitution: Formation of various amides and other derivatives depending on the substituents used.
Aplicaciones Científicas De Investigación
1-Amino-3-hydroxy-3-methylbutan-2-one is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 1-amino-3-hydroxy-3-methylbutan-2-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, participating in catalytic processes that lead to the formation of biologically active molecules. The presence of multiple functional groups allows it to engage in diverse chemical reactions, influencing metabolic pathways and cellular functions.
Comparación Con Compuestos Similares
1-Amino-3-hydroxy-3-methylbutan-2-one can be compared with similar compounds such as:
3-Hydroxy-3-methylbutan-2-one: Lacks the amino group, making it less versatile in certain reactions.
1-Amino-3-hydroxybutan-2-one: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Substituted β-hydroxyamphetamines: These compounds have different functional groups and are used in different contexts, such as pharmaceuticals and stimulants.
The uniqueness of this compound lies in its combination of functional groups, which provides a wide range of reactivity and applications in various fields.
Propiedades
Fórmula molecular |
C5H11NO2 |
|---|---|
Peso molecular |
117.15 g/mol |
Nombre IUPAC |
1-amino-3-hydroxy-3-methylbutan-2-one |
InChI |
InChI=1S/C5H11NO2/c1-5(2,8)4(7)3-6/h8H,3,6H2,1-2H3 |
Clave InChI |
NNBQMIQARAXLKW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


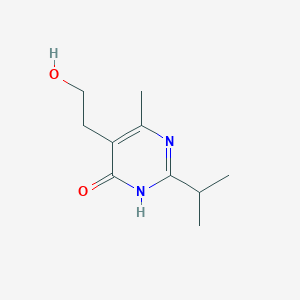
![N-[2-(dimethylamino)-2-(3-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13192546.png)
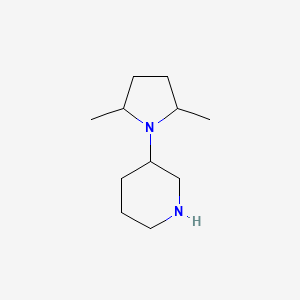
![1-[(3-Chloro-1-benzothien-2-yl)methyl]piperazine](/img/structure/B13192554.png)

![[2-(Bromomethyl)butyl]benzene](/img/structure/B13192559.png)
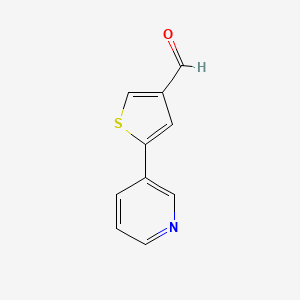
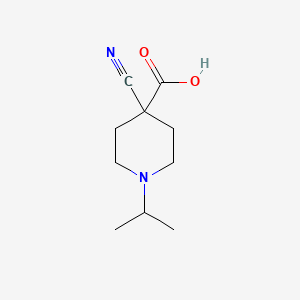
![5-([1-(Chloromethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole](/img/structure/B13192592.png)

